Cas no 5564-29-4 (ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate)

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a substituted indole derivative with a molecular formula of C₁₉H₁₇NO₃. This compound features a hydroxyl group at the 5-position and an ester moiety at the 3-position, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its indole core is structurally significant for bioactive molecule development, particularly in medicinal chemistry. The presence of both electron-donating (hydroxy) and electron-withdrawing (ester) groups enhances its reactivity, enabling selective functionalization. The compound's crystalline form and defined melting point ensure consistent purity, suitable for precise applications. Its stability under standard conditions further supports its utility in research and industrial processes.
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate structure
5564-29-4 structure
Product name:ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
CAS No:5564-29-4
MF:C18H17NO3
Molecular Weight:295.33248
MDL:MFCD00218945
CID:1594956
PubChem ID:626459

ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
    • 1H-indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-phenyl-, ethyl ester
    • Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-phenyl-, ethyl ester
    • TCMDC-125483
    • 5-HYDROXY-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBOXYLIC ACID ETHYL ESTER
    • 1-phenyl-2-methyl-3-carbethoxy-5-hydroxyindole
    • F2143-0162
    • Maybridge1_002110
    • FXHQPYDEYABRMX-UHFFFAOYSA-N
    • 5564-29-4
    • Z57069523
    • Oprea1_101240
    • Oprea1_310146
    • AKOS000601584
    • CHEMBL536904
    • EN300-235801
    • SMR000273899
    • STK742946
    • CCG-236054
    • Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate #
    • SCHEMBL6315596
    • HMS547H20
    • GNF-Pf-2735
    • MLS000703435
    • HMS2630C03
    • BTB 12991
    • AE-907/30536061
    • MDL: MFCD00218945
    • インチ: InChI=1S/C18H17NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h4-11,20H,3H2,1-2H3
    • InChIKey: FXHQPYDEYABRMX-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C(C)N(C2=CC=CC=C2)C3=C1C=C(C=C3)O

計算された属性

  • 精确分子量: 295.12091
  • 同位素质量: 295.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 394
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 51.5Ų

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 409.9±27.0 °C at 760 mmHg
  • フラッシュポイント: 201.7±23.7 °C
  • PSA: 51.46
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate Security Information

ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-235801-0.25g
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
5564-29-4 95%
0.25g
$142.0 2024-06-19
Life Chemicals
F2143-0162-5g
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
5564-29-4 95%+
5g
$933.0 2023-09-06
Chemenu
CM262362-100mg
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
5564-29-4 95%+
100mg
$188 2023-02-02
Matrix Scientific
136969-5g
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, 95%+
5564-29-4 95%
5g
$1545.00 2023-09-09
Matrix Scientific
136969-1g
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, 95%+
5564-29-4 95%
1g
$467.00 2023-09-09
Enamine
EN300-235801-0.5g
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
5564-29-4 95%
0.5g
$271.0 2024-06-19
Enamine
EN300-235801-2.5g
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
5564-29-4 95%
2.5g
$726.0 2024-06-19
Chemenu
CM262362-250mg
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
5564-29-4 95%+
250mg
$264 2023-02-02
Chemenu
CM262362-1g
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
5564-29-4 95%+
1g
$656 2023-02-02
Enamine
EN300-235801-1g
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
5564-29-4 95%
1g
$371.0 2023-09-15

ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate 関連文献

ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylateに関する追加情報

Ethyl 5-Hydroxy-2-Methyl-1-Phenyl-1H-Indole-3-Carboxylate: A Comprehensive Overview

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, with CAS No. 5564-29-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a phenyl group, a hydroxyl group, a methyl group, and an indole ring system. The indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, is a key feature that contributes to its diverse chemical properties and biological activities.

The indole framework is renowned for its role in various natural products and bioactive molecules. Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate stands out due to the presence of substituents at specific positions on the indole ring. The hydroxyl group at position 5 and the methyl group at position 2 introduce steric and electronic effects that influence the compound's reactivity and solubility. Additionally, the phenyl group at position 1 enhances the molecule's aromaticity and potential for conjugation, which are critical for its interactions in biological systems.

Recent studies have highlighted the potential of ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate as a precursor for drug development. Researchers have explored its ability to act as a scaffold for constructing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on key enzymes involved in inflammation pathways.

The synthesis of ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common approach includes the formation of the indole ring via cyclization reactions followed by functionalization at specific positions. The introduction of substituents like hydroxyl and methyl groups often requires precise control over reaction conditions to ensure regioselectivity and yield optimization.

In terms of applications, ethyl 5-hydroxy-2-methyl-1-phenyl-indole derivatives have shown promise in the development of fluorescent probes for bioimaging. The indole moiety's inherent fluorescence properties can be modulated by substituents like hydroxyl and methyl groups, making these compounds ideal candidates for detecting specific biomolecules or cellular events. A notable example is their use in tracking intracellular reactive oxygen species (ROS), as reported in a 2023 study in *Chemical Communications*.

Beyond pharmacology and materials science, ethyl 5-hydroxy-2-methyl-1-phen yl-indole derivatives are also being investigated for their role in agrochemicals. Their ability to interact with plant hormones or inhibit pathogenic enzymes makes them potential candidates for developing eco-friendly pesticides or growth regulators.

In conclusion, ethyl 5-hydroxy-2-methyl-1-pheny l-indol e-3-carboxy late represents a fascinating molecule with broad applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological evaluations, positions it as a valuable tool for future research and development efforts.

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